molecular formula C11H12N2O2 B555880 D-Tryptophan CAS No. 153-94-6

D-Tryptophan

Cat. No. B555880
CAS RN: 153-94-6
M. Wt: 204.22 g/mol
InChI Key: QIVBCDIJIAJPQS-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Tryptophan is the D-enantiomer of tryptophan, an essential amino acid in the human diet. It is occasionally found in naturally produced peptides and is characterized by the presence of an indole functional group . It is a white solid and has a role as a bacterial metabolite .


Synthesis Analysis

Tryptophan is an essential plant-derived amino acid that is needed for the in vivo biosynthesis of proteins. After consumption, it is metabolically transformed to bioactive metabolites, including serotonin, melatonin, kynurenine, and the vitamin niacin (nicotinamide) .


Molecular Structure Analysis

The molecular formula of D-Tryptophan is C11H12N2O2. The IUPAC name is (2R)-2-amino-3-(1H-indol-3-yl)propanoic acid . The distinguishing structural characteristic of tryptophan is that it contains an indole functional group .


Chemical Reactions Analysis

D-Tryptophan, being an acidic salt, is generally soluble in water. The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0. They react as acids to neutralize bases .


Physical And Chemical Properties Analysis

D-Tryptophan is a white solid. It is generally soluble in water .

Scientific Research Applications

Nutritional Significance and Health Benefits

D-Tryptophan, an essential amino acid derived from plants, is vital for protein biosynthesis in vivo. It's metabolically transformed into bioactive metabolites like serotonin, melatonin, kynurenine, and niacin (nicotinamide). This transformation has implications for nutrition and therapy of various diseases including autism, cardiovascular disease, and depression. D-Tryptophan fortified foods, such as infant formulas and corn tortillas, hold nutritional value, and genetically engineered plants like maize, rice, and soybean producing increased tryptophan, have implications for food safety and human health (Friedman, 2018).

Therapeutic Implications in Neurological Diseases

Research has identified downstream metabolism of tryptophan and accumulation of quinolinate in brain tumors like glioblastoma. This metabolic node promotes immune tolerance through NMDA receptor activation and Foxo1/PPARγ signaling, amplifying immune suppressive macrophages. This pathway offers potential for developing new immune modulatory agents for treating neurodegenerative diseases (Kesarwani et al., 2022).

Role in Pharmacological Development

L-Tryptophan metabolism is implicated in neurological, metabolic, psychiatric, and intestinal disorders. The enzymes involved in its metabolism, metabolites, or their receptors, are potential therapeutic targets. Disruptions in this metabolism pave the way for drug development targeting various disorders (Modoux et al., 2020).

Applications in Nanotechnology

Tryptophan-stabilized silver nanoclusters (Tryp-AgNCs) have been developed using microwave-assisted rapid synthesis. These nanoclusters show selectivity to Fe(III) ions and have potential applications in environmental monitoring and tumor cell line reactivity studies (Saleh et al., 2022).

Impact on Behavioral Research and Clinical Trials

L-Tryptophan, as a precursor of serotonin, plays a key role in mood, behavior, and cognition. Research on L-tryptophan depletion and supplementation has implications for treating psychiatric disorders and enhancing understanding of its role in brain serotonin synthesis (Richard et al., 2009).

Antibacterial Properties

D-Tryptophan has shown inhibitory effects on biofilm development by Cronobacter sakazakii, a foodborne pathogen. It influences initial adhesion between cells and the properties of the extracellular matrix, offering insights for biofilm development prevention and control (Li et al., 2015).

Efficiency as Niacin in Mammals

D-Tryptophan's efficiency as niacin was investigated in rats, revealing its similar availability to L-tryptophan as a niacin precursor, though it was only 1/6 as active as niacin itself (Shibata et al., 2000).

Safety And Hazards

D-Tryptophan should be handled with care. Avoid contact with skin and eyes. Do not breathe dust. Do not ingest. If swallowed then seek immediate medical assistance .

Future Directions

Tryptophan metabolism plays a significant role in the pathogenesis of human complex diseases/syndromes primarily involving the gut, neuroimmunoendocrine/stress responses, and the CNS . Further studies are needed to optimize the use of free and protein-bound tryptophan and metabolites to help improve animal and human nutrition and health .

properties

IUPAC Name

(2R)-2-amino-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVBCDIJIAJPQS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Record name D(+)-TRYPTOPHAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21203
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046989
Record name D-Tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

D(+)-tryptophan is a white solid. (NTP, 1992), White solid; [CAMEO] White powder; [Alfa Aesar MSDS], Solid
Record name D(+)-TRYPTOPHAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21203
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name D-Tryptophan
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14057
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name D-Tryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1 to 5 mg/mL at 75 °F (NTP, 1992)
Record name D(+)-TRYPTOPHAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21203
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

D-Tryptophan

CAS RN

153-94-6
Record name D(+)-TRYPTOPHAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21203
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name D-Tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tryptophan, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Tryptophan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03225
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Tryptophan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Tryptophan
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-(+)-tryptophan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.292
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRYPTOPHAN, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NS97N9H1G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-Tryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

527 to 540 °F (NTP, 1992), 282-85 dec °C, 282 - 85 °C
Record name D(+)-TRYPTOPHAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21203
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name D-Tryptophan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03225
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Tryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Tryptophan
Reactant of Route 2
D-Tryptophan
Reactant of Route 3
D-Tryptophan
Reactant of Route 4
D-Tryptophan
Reactant of Route 5
D-Tryptophan
Reactant of Route 6
D-Tryptophan

Citations

For This Compound
13,900
Citations
EC Jimenéz, BM Olivera, WR Gray, LJ Cruz - Journal of Biological …, 1996 - ASBMB
… In this report, we document for the first time the occurrence of D-tryptophan in a normally translated … The presence of D-tryptophan in position 4 of contryphan was confirmed by chemical …
Number of citations: 189 www.jbc.org
K Higuchi, O Hayaishi - Archives of biochemistry and biophysics, 1967 - Elsevier
… An enzyme system that catalyzes the conversion of d-tryptophan to d-kynurenine, presumably … catalyzes the oxidation of d-tryptophan is tentatively designated as d-tryptophan pyrrolase. …
Number of citations: 150 www.sciencedirect.com
I Kepert, J Fonseca, C Müller, K Milger… - Journal of Allergy and …, 2017 - Elsevier
… For quantification of D-Tryptophan in mouse sera, D-Tryptophan was dissolved in drinking … For testing prevention of AAI, mice received 50 mmol/L D-Tryptophan starting at least 3 days …
Number of citations: 134 www.sciencedirect.com
CA Opitz, UM Litzenburger, U Opitz, F Sahm, K Ochs… - PloS one, 2011 - journals.plos.org
1-methyl-D-tryptophan (1-D-MT) is currently being used in clinical trials in patients with relapsed or refractory solid tumors with the aim of inhibiting indoleamine-2,3-dioxygenase (IDO)-…
Number of citations: 168 journals.plos.org
S Ghosh, A Qureshi, HJ Purohit - Journal of biosciences, 2019 - Springer
… D-Tryptophan (D-Trp) inhibits bacterial biofilms and have … Hence D-Tryptophan has proved to be an effective strategy … after 24 h treatment with D-Tryptophan and number of attached …
Number of citations: 24 link.springer.com
RR Langner, CP Berg - Journal of Biological Chemistry, 1955 - cabdirect.org
D-Tryptophan ingested by normal adults was shown by paper chromatography to be excreted in the urine, along with appreciable amounts of D-kynurenine and traces of indolepyruvic …
Number of citations: 49 www.cabdirect.org
L Zhang, M Song, Q Tian, S Min - Separation and purification technology, 2007 - Elsevier
… , d-tryptophan and l,d-tryptophan were also dissolved in water and their concentrations 1000 mg/kg, respectively. Sample injection of l,d-tyrosine and l,d-tryptophan … and d-tryptophan …
Number of citations: 46 www.sciencedirect.com
BE Arentson, DR Zimmerman - Journal of Animal Science, 1985 - academic.oup.com
The replacement value of D-tryptophan (D-TRP) for L-tryptophan (L-TRP) was estimated in four 28-d experiments with weanling pigs. In all experiments, supplementing TRP-deficient …
Number of citations: 20 academic.oup.com
GA Miura, SE Mills - Plant physiology, 1971 - academic.oup.com
… ABSTRACT D-Tryptophan was converted to L-tryptophan in … The possible role of D-tryptophan in the biosynthesis of … reduced when cell cultures were grown with D-tryptophan (1). An ex…
Number of citations: 45 academic.oup.com
L Jia, K Schweikart, J Tomaszewski, JG Page… - Food and Chemical …, 2008 - Elsevier
1-methyl-d-tryptophan (D-1MT) reverses the immunosuppressive effect of indoleamine 2,3-dioxygenase (IDO), and it is currently being developed both as a vaccine adjuvant and as an …
Number of citations: 97 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.